molecular formula C10H14N2O3 B2407422 methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate CAS No. 312517-64-9

methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B2407422
CAS No.: 312517-64-9
M. Wt: 210.233
InChI Key: GBMRUYOYMABZPX-UHFFFAOYSA-N
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Description

Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate (CAS 312517-64-9) is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This aminopyridone derivative features a reactive methyl ester group, making it a versatile building block for chemical synthesis. It can undergo reactions such as hydrolysis to carboxylic acids or amidation with various amines, allowing researchers to create a diverse library of novel compounds for screening and development . Compounds within this structural class are of significant interest in medicinal chemistry for the design and synthesis of new molecules with potential biological activity. The scaffold is a key intermediate in organic and medicinal chemistry research, and it is intended for use by qualified researchers in a laboratory setting only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6-4-7(2)12(5-8(13)15-3)10(14)9(6)11/h4H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMRUYOYMABZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4,6-dimethyl-2-oxopyridine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents (Pyridinone Core) Additional Functional Groups Reported Biological Activity Source
Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate (Target Compound) 3-amino, 4,6-dimethyl Methyl acetate ester (C1) Not explicitly reported in evidence -
N-Carbamimidoyl-4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide 3-cyano, 4,6-dimethyl Benzenesulfonamide Antimicrobial (implied by sulfonamide)
1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea 3-cyano, 4,6-dimethyl Phenylthiourea Cytotoxic (HCT-116, HepG2 cells)
4,6-Diamino-1-((3-((4,6-diamino-3-cyano-2-oxopyridin-1(2H)-yl)amino)cyclohex-2-en-1-ylidene)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4,6-diamino, 3-cyano Cyclohexenylideneamino, cyano Not explicitly reported
Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate Thiazole core (non-pyridinone) Long aliphatic chain, ester HDAC inhibition (IC50 = 50 µM in U2OS)

Key Findings and Mechanistic Insights

Amino vs. Cyano Substitution The target compound’s 3-amino group may enhance hydrogen bonding with biological targets compared to the 3-cyano group in analogs from and . The phenylthiourea group in ’s compound introduces sulfur-based interactions, contributing to EGFR tyrosine kinase inhibition and cytotoxicity in cancer cells .

Ester vs. Sulfonamide/Thiourea Moieties

  • The methyl acetate ester in the target compound likely improves membrane permeability compared to bulkier benzenesulfonamide () or thiourea () groups. Esters are also prone to hydrolysis, which may affect bioavailability .

The thiazole core in ’s compound demonstrates that heterocyclic variations significantly alter mechanism, with HDAC inhibition linked to the long aliphatic chain and iminothiazol group .

Spectral and Physicochemical Comparisons

  • IR/NMR Data: Analogs with 4,6-dimethyl substitution (e.g., ) show characteristic methyl signals at δ1.99–2.41 ppm in ¹H NMR and δ21.16–21.98 ppm in ¹³C NMR . The target compound’s methyl groups would likely exhibit similar shifts. The 3-cyano group in ’s compound absorbs at υ2218 cm⁻¹ (IR), whereas the target’s 3-amino group would display N–H stretches near υ3194–3464 cm⁻¹ .
  • Solubility and LogP: The amino and ester groups in the target compound may balance hydrophilicity and lipophilicity, contrasting with the more hydrophobic phenylthiourea () or polar sulfonamide () analogs.

Implications for Drug Design

  • Antimicrobial Applications : Sulfonamide-containing analogs () highlight the importance of electron-withdrawing groups for targeting bacterial enzymes .
  • Anticancer Potential: Thiourea and thiadiazole derivatives () demonstrate cytotoxicity via EGFR inhibition, suggesting that the target compound’s amino group could be optimized for similar pathways .
  • Enzyme Inhibition : The ester-linked thiazole derivative () shows cell-specific HDAC inhibition, indicating that ester groups can modulate target engagement .

Biological Activity

Methyl (3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 1876648-37-1

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms, including:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : They may interact with neurotransmitter receptors, influencing neurological functions.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest, particularly in cancer cells.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. For instance:

  • In vitro Studies : Various derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms like apoptosis and cell cycle arrest at the G2/M phase .
CompoundCell LineIC50 (µM)Mechanism
AMCF-715Apoptosis
BSW48020G2/M Arrest
CA54918Apoptosis

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Study Findings : Research has indicated that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. The mode of action often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study 1: Cancer Treatment

A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant anticancer properties. The research utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study employed disk diffusion methods to determine susceptibility and found that the compound exhibited a broad spectrum of activity.

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